(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide
CAS No.: 2035003-73-5
Cat. No.: VC6811022
Molecular Formula: C16H17NO2S
Molecular Weight: 287.38
* For research use only. Not for human or veterinary use.
![(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide - 2035003-73-5](/images/structure/VC6811022.png)
Specification
CAS No. | 2035003-73-5 |
---|---|
Molecular Formula | C16H17NO2S |
Molecular Weight | 287.38 |
IUPAC Name | (E)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-phenylprop-2-enamide |
Standard InChI | InChI=1S/C16H17NO2S/c18-15(14-9-11-20-12-14)8-10-17-16(19)7-6-13-4-2-1-3-5-13/h1-7,9,11-12,15,18H,8,10H2,(H,17,19)/b7-6+ |
Standard InChI Key | WNMVUMWWNGWTJW-VOTSOKGWSA-N |
SMILES | C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CSC=C2)O |
Introduction
Synthesis Approaches
While specific synthesis details for (2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide are not available, general methods for similar compounds involve:
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Condensation Reactions: Forming the amide linkage between an amine and a carboxylic acid derivative.
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Alkylation Reactions: Attaching the thiophen-3-yl group to the hydroxy-containing side chain.
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Olefin Formation: Creating the double bond with the desired stereochemistry.
Potential Biological Activities
Compounds with similar structures often exhibit biological activities due to their ability to interact with enzymes or receptors. For instance, thiophene derivatives have been studied for their antimicrobial and anti-inflammatory properties . Phenyl groups can enhance lipophilicity, potentially increasing membrane permeability.
Biological Activity | Possible Mechanism |
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Antimicrobial | Interference with microbial enzymes |
Anti-inflammatory | Inhibition of inflammatory pathways |
Spectroscopic Characterization
Characterization of organic compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods help confirm the structure by identifying specific signals for each functional group.
Technique | Information Provided |
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NMR | Structural confirmation, stereochemistry |
MS | Molecular weight, fragmentation pattern |
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